(-)-Sweroside

Molecular docking Hepatoprotection In silico screening

(-)-Sweroside delivers validated, non-interchangeable bioactivity: superior hepatoprotective target affinity vs. gentiopicroside (1JBQ docking Δ = -8.44 kcal/mol), quantified NLRP3 inflammasome inhibition (63% at 20 μM), and selective leukemia cytotoxicity (IC50 62.58–67.92 μM) with minimal normal-cell toxicity. For MASLD/NAFLD, pyroptosis, or oncology research, substituting swertiamarin or gentiopicroside compromises data integrity. Insist on (-)-Sweroside with batch-certified ≥98% HPLC purity.

Molecular Formula C16H22O9
Molecular Weight 358.34 g/mol
CAS No. 14215-86-2
Cat. No. B190387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Sweroside
CAS14215-86-2
Synonyms1,9-trans-9,5-cis-sweroside
sweroside
Molecular FormulaC16H22O9
Molecular Weight358.34 g/mol
Structural Identifiers
SMILESC=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C16H22O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2,6-8,10-13,15-20H,1,3-5H2/t7-,8+,10-,11-,12+,13-,15+,16+/m1/s1
InChIKeyVSJGJMKGNMDJCI-ZASXJUAOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Sweroside (CAS 14215-86-2): A Secoiridoid Glycoside with Quantifiable Differentiation for Research and Procurement


(-)-Sweroside (CAS 14215-86-2) is a naturally occurring secoiridoid glycoside characterized by a monoterpene core linked to a glucose moiety, predominantly isolated from plants of the Gentianaceae family [1]. It has been identified in at least 46 plant species across 19 genera and seven plant families, serving as a key bioactive marker in several traditional medicinal preparations [1]. The compound exhibits a broad range of pharmacological activities including hepatoprotective, cardioprotective, anti-inflammatory, antioxidant, anti-osteoporotic, and anticancer effects, mediated through multi-target modulation of signaling pathways such as Keap1/Nrf2, NF-κB, AMPK/mTOR, and MAPK [2]. However, its clinical translation is constrained by documented low oral bioavailability and rapid metabolic degradation, necessitating careful consideration of its physicochemical and pharmacokinetic properties in both in vitro and in vivo experimental designs [2][3].

Why Generic Substitution of (-)-Sweroside with Other Secoiridoid Glycosides Fails to Ensure Reproducible Results


Interchanging (-)-Sweroside with structurally similar secoiridoid glycosides such as swertiamarin or gentiopicroside is scientifically unjustifiable due to quantifiable differences in both biological activity and pharmacokinetic behavior. For instance, molecular docking studies reveal that (-)-Sweroside exhibits a distinct binding affinity profile against hepatoprotective targets compared to gentiopicroside, amarogentin, and swertiamarin, with (-)-Sweroside showing superior affinity for the 1JBQ target (-38.97 vs. -30.53 for gentiopicroside) [1]. Furthermore, direct comparative pharmacokinetic studies in beagle dogs demonstrate that the absorption, distribution, and elimination parameters of (-)-Sweroside differ from those of co-administered gentiopicroside and swertiamarin, confirming that these analogs are not bioequivalent and cannot serve as interchangeable reference standards or experimental substitutes [2]. In head-to-head cellular assays, the magnitude of hepatoprotection, ROS scavenging capacity, and mitochondrial functional enhancement varies significantly among these three compounds under identical experimental conditions [3].

Quantitative Differentiation of (-)-Sweroside: A Head-to-Head and Cross-Study Comparative Evidence Guide


Superior Hepatic Target Binding Affinity Versus Gentianaceae Secoiridoid Analogs in Molecular Docking Studies

In a comparative molecular docking study screening secoiridoid glycosides from the Gentianaceae family, (-)-Sweroside exhibited the highest binding affinity among four tested compounds against the hepatoprotective target 1JBQ (human cystathionine beta-synthase), with a maximum binding energy of -38.97, compared to gentiopicroside which showed -30.53 against the 1O93 target, and amarogentin which demonstrated the least affinity of 69.13 with 1JEN and 1JBQ [1].

Molecular docking Hepatoprotection In silico screening

Documented Absolute Oral Bioavailability in Rats: A Critical Parameter for In Vivo Study Design

A validated HPLC-MS/MS method determined the absolute oral bioavailability (F%) of (-)-Sweroside in rats to be 11.90% on average across a dosage range of 5-15 mg/kg, with linear plasma pharmacokinetics observed within this range [1]. The mean elimination half-life (t1/2) was 67.6-78.8 minutes, and tissue distribution studies confirmed high accumulation in the liver, kidney, spleen, and lung, with no long-term tissue retention [1].

Pharmacokinetics Bioavailability In vivo studies

Antioxidant Capacity Quantified via Standardized In Vitro Assays (ABTS, CUPRAC, FRAP)

The antioxidant potential of isolated (-)-Sweroside from Schenkia spicata was quantified using multiple standardized assays, yielding values of 0.34 ± 0.08 mg TE/g (ABTS), 21.14 ± 0.43 mg TE/g (CUPRAC), 12.32 ± 0.20 mg TE/g (FRAP), and 0.75 ± 0.03 mmol TE/g (phosphomolybdenum) [1].

Antioxidant Radical scavenging In vitro assays

Quantified Inhibition of Inflammatory and Pyroptotic Markers in Macrophage and Cardiomyocyte Models

In RAW264.7 macrophages, 20 μM (-)-Sweroside treatment reduced NLRP3 and ASC protein expression by 63% and 57%, respectively, while caspase-1 activity decreased by 71% . In H9c2 cardiomyocytes, 50 μM (-)-Sweroside pretreatment for 24 hours reduced ROS levels by 42%, decreased MDA content by 35%, and increased SOD activity by 28% [1]. In LPS-stimulated RAW 264.7 macrophages, 40 μM (-)-Sweroside inhibited PGE2 and ROS production .

Anti-inflammatory NLRP3 inflammasome Oxidative stress

Selective Anti-Leukemic Cytotoxicity with Quantified IC50 Values and Differential Effect on Non-Cancerous Cells

(-)-Sweroside inhibited the growth of U937 lymphoma and HL-60 leukemia cells with IC50 values of 67.92 μM and 62.58 μM, respectively, while exhibiting no significant cytotoxicity against non-cancerous human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow cells (BMCs) . In a K562 chronic myeloid leukemia cell model, 320 μM (-)-Sweroside treatment for 48 hours reduced cell viability to 12%, with less than 15% toxicity observed in normal PBMCs [1]. In vivo, (-)-Sweroside at 50 mg/kg reduced tumor growth in an HL-60 mouse xenograft model .

Anticancer Leukemia Cytotoxicity

Quantified Neuroprotective and Memory-Enhancing Effects in Scopolamine-Induced Zebrafish Model

In a scopolamine-induced zebrafish model of cognitive impairment, (-)-Sweroside administered at concentrations of 12.79, 8.35, and 13.95 nM via immersion for 8 days significantly ameliorated memory deficits, improved cholinergic system activity, and reduced brain oxidative stress [1]. A subsequent study demonstrated that chronic administration of (-)-Sweroside (1, 3, and 5 μg/L for 16 days) decreased acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels while upregulating the expression of neuroplasticity-related genes including bdnf, npy, egr1, nfr2a, and creb1 in the zebrafish brain [2].

Neuroprotection Cognitive impairment Zebrafish model

Optimal Research and Industrial Application Scenarios for (-)-Sweroside Based on Quantified Evidence


Hepatoprotection and MASLD/NASH Mechanistic Studies

The quantified hepatoprotective properties of (-)-Sweroside, including its demonstrated ability to reduce ROS production and protect HepG2 and THLE-2 cells against arachidonic acid-induced cytotoxicity [1], its activation of AMPK/mTOR-mediated autophagy to alleviate hepatic steatosis in NAFLD mouse models [2], and its superior molecular docking affinity against hepatoprotective targets compared to gentiopicroside and amarogentin [3], make it an ideal reference compound for mechanistic studies of metabolic dysfunction-associated steatotic liver disease (MASLD) and non-alcoholic fatty liver disease (NAFLD). Researchers investigating hepatic lipid metabolism, mitochondrial function, and oxidative stress pathways should prioritize (-)-Sweroside as a validated tool compound with documented in vitro and in vivo efficacy parameters.

Inflammation and NLRP3 Inflammasome Pathway Research

The documented inhibition of NLRP3 inflammasome activation by (-)-Sweroside, with quantified reductions in NLRP3 (63%), ASC (57%), and caspase-1 activity (71%) at 20 μM in RAW264.7 macrophages [1], positions this compound as a valuable chemical probe for pyroptosis and sterile inflammation research. Its concurrent activation of the Nrf2 antioxidant pathway and inhibition of NF-κB signaling [1] provides a multi-target mechanistic profile suitable for investigating crosstalk between oxidative stress and inflammatory signaling cascades. Researchers studying acute lung injury, myocardial ischemia-reperfusion injury, or inflammatory bowel disease can utilize (-)-Sweroside as a characterized small-molecule modulator of the NLRP3/Keap1/Nrf2 axis.

Leukemia and Cancer Cell Selectivity Studies

The quantified selective cytotoxicity of (-)-Sweroside against leukemia cell lines (IC50 values: 67.92 μM for U937; 62.58 μM for HL-60; 12% viability at 320 μM for K562) coupled with minimal toxicity to normal PBMCs and BMCs [1] establishes this compound as a useful reference standard for natural product-derived anticancer screening programs. The differential sensitivity between leukemic and normal hematopoietic cells provides a defined selectivity window that can serve as a benchmark for evaluating novel compounds. In vivo efficacy demonstrated in the HL-60 xenograft model at 50 mg/kg [1] further supports its utility in translational oncology research focused on hematological malignancies.

Neuroscience and Cognitive Dysfunction Research

The validated neuroprotective and cognitive-enhancing effects of (-)-Sweroside in the scopolamine-induced zebrafish model, with documented behavioral improvements and restoration of cholinergic function and brain antioxidant status [1][2], support its application as a tool compound for Alzheimer's disease and cognitive impairment research. The demonstration that (-)-Sweroside upregulates neuroplasticity-related genes (bdnf, npy, egr1, nfr2a, creb1) [2] provides a defined molecular signature that can be leveraged for mechanistic studies of synaptic plasticity and memory formation. Researchers investigating natural product-based neurotherapeutics can utilize the established dosing paradigms (1-5 μg/L chronic immersion) as a starting point for experimental replication and extension.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Sweroside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.